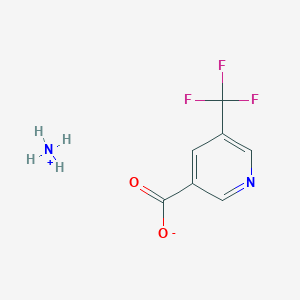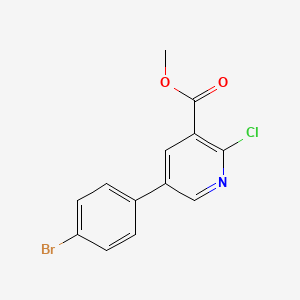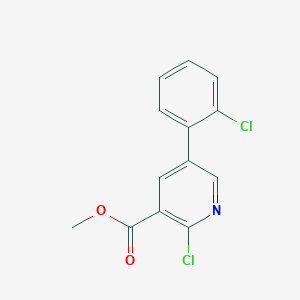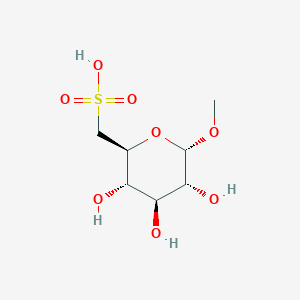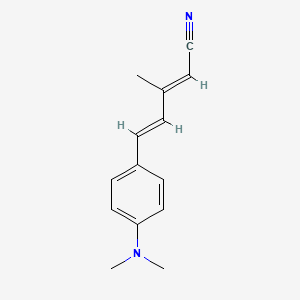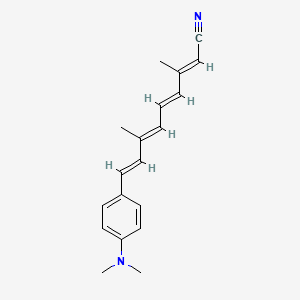
9-(4-Dimethylamino-phenyl)-3,7-dimethyl-nona-2,4,6,8-tetraenenitrile
カタログ番号 B6308355
CAS番号:
1798398-57-8
分子量: 278.4 g/mol
InChIキー: IBFQCIKVNKUTRW-KROFXTHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex and depend on many factors, including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques and computational methods. These properties may include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Molecular Structure and Reaction Mechanisms
- The study by Fluck et al. (1995) discusses the formation of 1,2-azaphosphinine and 1,3-diphosphinine through reactions involving 1,1,3,3-tetrakis(dimethylamino)-1λ5,3λ5-diphosphete. These reactions and the subsequent products' properties, including NMR, mass, and IR spectra, provide insights into molecular structures and reaction mechanisms (Fluck et al., 1995).
Chemical Synthesis and Properties
- Schmid et al. (1979) detail the reaction of 3-Dimethylamino-2,2-dimethyl-2H-azirine with phenyl isothiocyanate, leading to the formation of a zwitterionic compound. This research highlights the chemical synthesis and properties of compounds involving dimethylamino groups (Schmid et al., 1979).
Solvatochromic Behavior and Potential Applications
- Bogdanov et al. (2019) focus on the synthesis, crystal structure, and solvatochromic behavior of 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives, highlighting their potential use as nonlinear materials due to their donor-acceptor structures (Bogdanov et al., 2019).
Spin Distributions and Spiroconjugation in Radicals
- Hicks et al. (2001) present a study on P-dimethylaminophosphonic acid bis(1-methylhydrazide) oxidation leading to a persistent radical. This research provides valuable information on spin distributions and the influence of spiroconjugation in such molecules (Hicks et al., 2001).
Optical Nonlinearities in Donor-Acceptor Molecules
- Michinobu et al. (2005) examine donor-acceptor molecules with 4-(dimethylamino)phenyl donor, noting their powerful third-order optical nonlinearities, which are significant for various optical applications (Michinobu et al., 2005).
Mechanochromic Properties and Polymorphism-Dependent Emission
- Qi et al. (2013) explore the mechanochromic properties of tetrakis(4-(dimethylamino)phenyl)ethylene, highlighting its applications in the field of materials science due to its unique emission properties dependent on polymorphism (Qi et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2E,4E,6E,8E)-9-[4-(dimethylamino)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16(6-5-7-17(2)14-15-20)8-9-18-10-12-19(13-11-18)21(3)4/h5-14H,1-4H3/b7-5+,9-8+,16-6+,17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQCIKVNKUTRW-KROFXTHXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC#N)C)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C#N)\C)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)
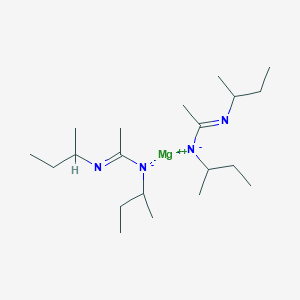
![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
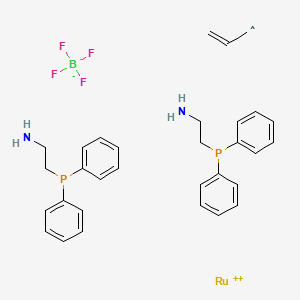
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

